Platyphyllonol

Description

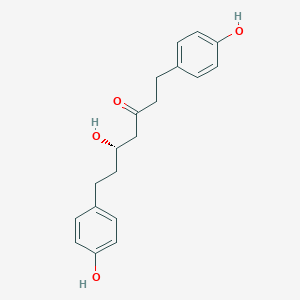

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFSUZGUYFFWGY-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](CC(=O)CCC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41137-85-3 | |

| Record name | (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis of Platyphyllonol in Alnus japonica: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of platyphyllonol, a diarylheptanoid found in Alnus japonica. This document is intended for researchers, scientists, and professionals in drug development who are interested in the rich phytochemistry of the Alnus genus. While the complete and specific enzymatic pathway for this compound in Alnus japonica remains an active area of research, this guide outlines the proposed general biosynthetic pathway for diarylheptanoids, details relevant quantitative data for related compounds, and presents established experimental protocols for pathway elucidation.

Introduction to Diarylheptanoids in Alnus japonica

Alnus japonica, commonly known as Japanese alder, is a rich source of various bioactive secondary metabolites, with diarylheptanoids being a prominent class.[1] These compounds are characterized by a 1,7-diphenylheptane (B14701375) structural skeleton and exist in both linear and cyclic forms.[1][2][3][4] Within the Alnus genus, a variety of diarylheptanoids have been isolated, including platyphyllenone, this compound-5-xylopyranoside, hirsutenone, oregonin, and alnuheptanoids. This compound and its derivatives are of significant interest due to their potential pharmacological activities.

Proposed Biosynthesis Pathway of Diarylheptanoids

The biosynthesis of diarylheptanoids is believed to follow the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. While the specific enzymes for this compound synthesis in Alnus japonica have not been fully characterized, a general pathway has been proposed based on studies of similar compounds in other plant species like ginger and turmeric.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Following the formation of p-coumaroyl-CoA, it is proposed that polyketide synthases (PKSs), such as diketide synthases and curcuminoid/gingerol synthases, catalyze the condensation of molecules derived from p-coumaroyl-CoA and malonyl-CoA to form the basic diarylheptanoid scaffold. Subsequent modifications, including hydroxylation, methylation, and glycosylation, are carried out by tailoring enzymes like hydroxylases, O-methyltransferases (OMTs), and glycosyltransferases to yield the diverse array of diarylheptanoids, including this compound.

References

Unraveling Platyphyllonol: A Technical Guide for Researchers

An in-depth examination of the chemical properties, biological activities, and relevant experimental protocols for Platyphyllonol and its derivatives, offering a critical resource for scientists in drug discovery and development.

The term "this compound" can be ambiguous in scientific literature, primarily referring to the diarylheptanoid (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one and its glycosidic derivative, This compound 5-O-β-D-xylopyranoside . This guide provides a comprehensive overview of the available technical data for these compounds, aimed at researchers and professionals in the scientific community.

Core Compound Identification and Properties

For clarity, the fundamental chemical and physical properties of these two key compounds are summarized below. The data has been compiled from various chemical databases and scientific publications.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | This compound, Platyphyllone | 41137-85-3 | C₁₉H₂₂O₄ | 314.4 |

| This compound 5-O-β-D-xylopyranoside | - | 288141-04-8 | C₂₄H₃₀O₈ | 446.49[1] |

Biological Activities and Therapeutic Potential

Diarylheptanoids, the class of natural products to which this compound belongs, have garnered significant interest for their diverse pharmacological activities. While specific research on this compound is limited, studies on related compounds suggest promising therapeutic potential in the following areas:

-

Anti-inflammatory Effects: A key mechanism of action for diarylheptanoids appears to be the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[2] This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators. Some diarylheptanoids have shown inhibitory activity against NF-κB activation with IC50 values in the micromolar range.[2]

-

Antioxidant Properties: The phenolic structures within diarylheptanoids contribute to their potent antioxidant activity. They can scavenge free radicals, which are implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.

-

Anti-angiogenic Activity: Some diarylheptanoids have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels. This activity is particularly relevant in cancer research, as tumors rely on angiogenesis for growth and metastasis.

Experimental Protocols

For researchers investigating the biological activities of this compound, standardized in vitro assays can be employed. Below are representative protocols for assessing antioxidant and anti-angiogenic activities.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[2][3]

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Prepare a series of dilutions of the test compound (this compound) in methanol.

-

Reaction: Add a specific volume of each sample dilution to a fixed volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-angiogenic Activity Assessment: Endothelial Cell Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel), will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis. The inhibitory effect of a compound on this process can be quantified.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the coated wells in the presence of various concentrations of the test compound (this compound). A vehicle control should be included.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Visualization: After incubation, visualize the tube network using a microscope. The cells can be labeled with a fluorescent dye (e.g., Calcein AM) for better visualization.

-

Quantification: Capture images and quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathway Interactions

The primary signaling pathway implicated in the anti-inflammatory effects of diarylheptanoids is the NF-κB pathway .

In a resting cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. Diarylheptanoids, such as this compound, are thought to exert their anti-inflammatory effects by inhibiting the activity of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB inactive in the cytoplasm.

Conclusion

This compound and its related diarylheptanoids represent a promising class of natural products with significant therapeutic potential, particularly in the areas of inflammation and cancer. While further research is needed to fully elucidate the specific mechanisms of action and to develop detailed protocols for their isolation and synthesis, the information presented in this guide provides a solid foundation for researchers to build upon. The continued investigation of these compounds could lead to the development of novel and effective therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to Platyphyllonol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphyllonol, a diarylheptanoid natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and the associated molecular mechanisms. This document synthesizes available data to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound, systematically named (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is a key diarylheptanoid found in various plant species, notably within the Alnus genus.[1] Its fundamental physical and chemical characteristics are summarized below.

Tabulated Physical and Chemical Data

For clarity and comparative ease, the quantitative properties of this compound are presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₄ | [1] |

| Molecular Weight | 314.4 g/mol | [1] |

| IUPAC Name | (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | [1] |

| Physical Description | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Solubility | Information not available |

A closely related compound, this compound 5-O-β-D-xylopyranoside, exists as a powder and has a molecular formula of C₂₄H₃₀O₈ and a molecular weight of 446.49.[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the characteristic spectral features of diarylheptanoids and flavonoids provide a basis for what to expect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the two hydroxyphenyl rings, typically in the range of δ 6.5-7.5 ppm. The protons of the heptan-3-one backbone would appear in the aliphatic region (δ 1.5-4.0 ppm), with the methine proton adjacent to the hydroxyl group appearing as a distinct multiplet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those bearing hydroxyl groups appearing at lower field strengths. The carbonyl carbon of the ketone group is expected to resonate at a significantly downfield shift (typically δ 200-220 ppm), while the carbon bearing the hydroxyl group would appear in the range of δ 60-80 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 314.4. Fragmentation patterns would likely involve cleavage of the heptanone chain, providing structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic and secondary alcohol groups.

-

A sharp, strong band around 1700-1725 cm⁻¹ due to the C=O stretching of the ketone.

-

Bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching within the aromatic rings.

-

C-O stretching vibrations for the alcohol and phenol (B47542) groups would be observed in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is expected to show absorption maxima characteristic of the phenolic chromophores. Typically, flavonoids and related phenolic compounds exhibit two main absorption bands in the ranges of 240-285 nm and 300-400 nm.

Experimental Protocols

Isolation and Purification of this compound from Alnus Species

The following is a generalized protocol for the isolation and purification of diarylheptanoids, including this compound, from the bark or leaves of Alnus species, such as Alnus japonica. This protocol is based on established phytochemical methods and should be optimized for specific laboratory conditions and the plant material used.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the collected plant material (e.g., bark of Alnus japonica) at room temperature until a constant weight is achieved. Grind the dried material into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours. The solvent-to-sample ratio should be sufficient to ensure thorough extraction (e.g., 10:1 v/w).

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3.1.2. Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude methanol extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Fraction Collection: Collect the different solvent fractions. Diarylheptanoids like this compound are typically enriched in the ethyl acetate fraction.

-

Concentration: Concentrate the ethyl acetate fraction to dryness under reduced pressure.

3.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing compounds with similar TLC profiles.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative HPLC with a reversed-phase column (e.g., C18). A gradient of water and methanol or acetonitrile (B52724) is typically used as the mobile phase.

-

Isolation and Characterization: Collect the peak corresponding to this compound and confirm its identity and purity using spectroscopic methods (NMR, MS, IR, UV-Vis).

References

Platyphyllonol: A Comprehensive Technical Review of Its History, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphyllonol, a naturally occurring diarylheptanoid, has emerged as a molecule of significant interest within the scientific community. Isolated from various species of the Alnus genus, this compound has demonstrated a range of biological activities, most notably cytotoxic effects against cancer cells. This in-depth technical guide provides a comprehensive review of the existing literature on this compound, detailing its discovery, chemical properties, and known biological activities. Particular focus is placed on its anticancer properties, including available quantitative data and insights into its potential mechanisms of action. This document also outlines detailed experimental protocols for its isolation and for the assessment of its cytotoxic effects, aiming to provide a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction and History

This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. It has been primarily isolated from plants of the Alnus genus, commonly known as alders. The IUPAC name for this compound is (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, and its chemical formula is C₁₉H₂₂O₄.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one |

| Molecular Formula | C₁₉H₂₂O₄ |

| Molecular Weight | 314.38 g/mol |

| CAS Number | 41137-85-3 |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

The initial discovery and characterization of this compound are rooted in phytochemical investigations of various Alnus species, which have a history of use in traditional medicine. These studies aimed to identify the bioactive constituents responsible for the observed therapeutic effects of alder extracts.

Biological Activities

Research into the biological effects of this compound has primarily focused on its anticancer and potential anti-inflammatory properties. As a member of the diarylheptanoid family, it is also presumed to possess antioxidant activities.

Anticancer Activity

The most well-documented biological activity of this compound is its cytotoxicity against cancer cells. In vitro studies have demonstrated its ability to inhibit the proliferation of human breast cancer cells.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | IC₅₀ (μg/mL) | Reference |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | 46.9 | [1][2][3] |

The IC₅₀ value of 46.9 μg/mL against the MCF-7 cell line indicates a moderate cytotoxic effect that warrants further investigation into its mechanism of action and potential for development as an anticancer agent.[1][2]

While the precise molecular mechanism underlying the anticancer activity of this compound has not been fully elucidated, studies on related diarylheptanoids and other natural compounds against MCF-7 cells suggest potential pathways that may be involved. These include the induction of apoptosis (programmed cell death) and cell cycle arrest.

dot

Caption: Potential anticancer mechanisms of this compound on MCF-7 cells.

Further research is required to specifically determine if this compound induces apoptosis or causes cell cycle arrest in MCF-7 cells and to identify the specific signaling pathways it modulates.

Anti-inflammatory and Other Activities

While direct studies on the anti-inflammatory activity of purified this compound are limited, the broader class of diarylheptanoids is known to possess anti-inflammatory properties. These effects are often attributed to the inhibition of key inflammatory mediators.

dot

Caption: Potential anti-inflammatory targets of this compound.

Additionally, some studies have suggested that this compound and its glycosides may have anti-influenza virus activity and the potential to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer.

Experimental Protocols

Isolation and Purification of this compound from Alnus Species

The following is a generalized protocol for the isolation of diarylheptanoids, including this compound, from the bark of Alnus species.

dot

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The bark of the Alnus species is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered bark is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional stirring. The process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Diarylheptanoids like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Analysis and Isolation: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing this compound are identified by comparison with a standard (if available) or by their characteristic UV absorbance. These fractions are then pooled and concentrated.

-

Final Purification: Further purification may be achieved by repeated column chromatography or by techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a series of dilutions). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a further 3-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the concentration of this compound.

Conclusion and Future Directions

This compound, a diarylheptanoid from the Alnus genus, has demonstrated notable cytotoxic activity against human breast cancer cells. This finding positions it as a promising candidate for further investigation in the field of anticancer drug discovery. However, the current body of literature on this compound is still in its nascent stages.

Future research should focus on several key areas:

-

Elucidation of Mechanism of Action: In-depth studies are needed to unravel the specific molecular mechanisms by which this compound exerts its cytotoxic effects. This includes investigating its impact on apoptosis, cell cycle regulation, and key signaling pathways in cancer cells.

-

Broad-Spectrum Anticancer Screening: The cytotoxic activity of this compound should be evaluated against a wider panel of cancer cell lines to determine its spectrum of activity.

-

In Vivo Studies: Preclinical in vivo studies using animal models are essential to assess the efficacy, toxicity, and pharmacokinetic profile of this compound.

-

Investigation of Anti-inflammatory and Other Activities: The potential anti-inflammatory, antioxidant, and other biological activities of this compound warrant further investigation to fully understand its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for its activity and may lead to the development of more potent and selective derivatives.

References

Unveiling the Bioactive Potential of Platyphyllonol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activities of Platyphyllonol. While direct research on "this compound" is not extensively available in the public domain, this document synthesizes information on the bioactivities of closely related compounds and extracts from plants of the Platyphylla species, offering a predictive framework for its potential therapeutic applications. The primary focus is on its potential anti-inflammatory, antioxidant, and cytotoxic activities, drawing parallels from structurally similar natural products. This guide also outlines detailed experimental protocols and visualizes key signaling pathways that are likely modulated by this compound, providing a foundational resource for researchers initiating studies on this compound.

Introduction

Natural products remain a cornerstone of drug discovery, offering a vast reservoir of chemical diversity and biological activity. This compound, a compound of significant interest, belongs to a class of phytochemicals anticipated to possess a range of pharmacological properties. Although specific data on this compound is sparse, its structural characteristics suggest potential parallels with well-studied flavonoids and terpenoids, which are known for their diverse health benefits. This guide aims to bridge the current information gap by providing a detailed examination of the probable biological activities of this compound, supported by data from related compounds and relevant experimental methodologies.

Predicted Biological Activities and Quantitative Data

Based on the activities of compounds isolated from plants such as Liriope platyphylla and Jatropha platyphylla, this compound is hypothesized to exhibit the following biological activities. The quantitative data presented below is derived from studies on analogous compounds and should be considered as a preliminary reference for future experimental design.

Anti-inflammatory Activity

Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects. These effects are often attributed to the inhibition of key inflammatory mediators.

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound/Extract | Assay | Target/Mechanism | IC50 / Inhibition | Reference |

| Jatropha platyphylla extract | Nitric Oxide (NO) Production in RAW 264.7 cells | Inhibition of iNOS | - | [1] |

| Stigmasterol | Pro-inflammatory cytokines | Downregulation of NF-κB pathway | - | [2] |

| 9-octadecenoic acid ethyl ester | Pro-inflammatory cytokines | Downregulation of NF-κB and MAPK pathways | - | [2] |

Antioxidant Activity

The antioxidant potential of this compound is predicted to be significant, a common feature of polyphenolic compounds that can neutralize harmful free radicals.

Table 2: Antioxidant Activity of Related Compounds

| Compound/Extract | Assay | Mechanism | EC50 / Activity | Reference |

| Liriope platyphylla seed lipophilic fraction | Reactive Oxygen Species (ROS) inhibition | Scavenging of free radicals | - | [2] |

| Torilis leptophylla chloroform (B151607) extract | Hydroxyl radical scavenging | Hydrogen atom transfer | 8.0±1 µg/ml | [3] |

| Roasted Hazelnut Skins ethanol (B145695) extract | DPPH radical scavenging | Electron transfer | 0.052 - 0.066 mg/mL |

Cytotoxic Activity

Several natural compounds with skeletons similar to that predicted for this compound have shown potent cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Table 3: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | Assay | IC50 | Reference |

| 6-O-methylalaternin | L5178Y (murine lymphoma) | Cell viability | 4.2 µM | |

| Acetylalterporriol E | L5178Y (murine lymphoma) | Cell viability | 10.4 µM | |

| Alterporriol E | L5178Y (murine lymphoma) | Cell viability | 6.9 µM |

Key Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Based on the activities of related compounds, this compound is likely to modulate key signaling pathways involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to screen the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Caption: Workflow for the Griess assay to measure nitric oxide production.

Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the information compiled in this guide from related natural products provides a strong foundation for initiating research into its biological activities. The predicted anti-inflammatory, antioxidant, and cytotoxic properties, coupled with the detailed experimental protocols and visualized signaling pathways, offer a clear roadmap for future investigations. Further studies should focus on the isolation and characterization of this compound, followed by a systematic screening of its bioactivities using the outlined methodologies. Elucidating its precise mechanisms of action will be critical for unlocking its full therapeutic potential.

References

- 1. Protective Role of Flavonoids and Lipophilic Compounds from Jatropha platyphylla on the Suppression of Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activity, total phenolic and total flavonoid contents of whole plant extracts Torilis leptophylla L | springermedizin.de [springermedizin.de]

Preliminary Cytotoxicity Studies of Platyphyllonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllonol, a diarylheptanoid with the chemical structure (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is a natural product found in various plant species, including those of the Alnus and Curcuma genera. Diarylheptanoids as a class have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity of this compound, drawing upon data from structurally similar and co-isolated diarylheptanoids to build a foundational understanding of its potential as an anticancer agent. The information presented herein is intended to support further research and drug development efforts.

Data Presentation: Cytotoxicity of this compound and Related Diarylheptanoids

While specific cytotoxic data for this compound is limited in publicly available literature, the following table summarizes the cytotoxic activities of structurally related diarylheptanoids against a panel of human cancer cell lines. This data provides a strong rationale for investigating this compound's cytotoxic potential.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Diarylheptanoid 6 | A549 | Lung Carcinoma | 10.52 ± 1.21 | [1] |

| Diarylheptanoid 6 | HepG2 | Hepatocellular Carcinoma | 12.33 ± 1.54 | [1] |

| Diarylheptanoid 6 | HeLa | Cervical Carcinoma | 8.76 ± 0.98 | [1] |

| Diarylheptanoid 6 | MDA-MB-231 | Breast Adenocarcinoma | 15.67 ± 2.11 | [1] |

| Diarylheptanoid 6 | HCT116 | Colorectal Carcinoma | 6.69 ± 0.76 | [1] |

| Diarylheptanoid 17 | A549 | Lung Carcinoma | 20.14 ± 2.33 | |

| Diarylheptanoid 18 | A549 | Lung Carcinoma | 25.46 ± 3.01 | |

| Platyphyllenone | PANC-1 | Pancreatic Cancer | Potent Inhibition | |

| Hirsutenone | B16 | Murine Melanoma | Potent Cytotoxicity | |

| Platyphylloside | B16 | Murine Melanoma | Potent Cytotoxicity | |

| Compound 1 | HL-60 | Promyelocytic Leukemia | Strong Cytotoxicity |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of a compound's cytotoxicity, based on standard laboratory practices and techniques cited in the study of related diarylheptanoids.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines, such as A549 (lung), HepG2 (liver), HeLa (cervical), MDA-MB-231 (breast), HCT116 (colorectal), and PANC-1 (pancreatic), are commonly used.

-

Culture Medium: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.

-

Experimental Setup: The experimental setup is similar to the MTT assay, with cells seeded in 96-well plates and treated with the test compound.

-

Supernatant Collection: After the incubation period, the plates are centrifuged, and the supernatant from each well is carefully transferred to a new 96-well plate.

-

LDH Reaction: An LDH reaction mixture, typically containing a substrate and a cofactor, is added to each well of the new plate.

-

Incubation: The plate is incubated at room temperature for a specified time, protected from light.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage relative to a maximum LDH release control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualization

Experimental Workflow

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Plausible Signaling Pathways for this compound

Based on studies of structurally similar diarylheptanoids, this compound may exert its cytotoxic effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Caption: Plausible signaling pathways affected by this compound.

Conclusion

The preliminary data on diarylheptanoids structurally related to this compound strongly suggest its potential as a cytotoxic agent against various cancer cell lines. The proposed mechanisms of action, involving the modulation of key signaling pathways such as DNA damage response, the Hedgehog pathway, and apoptosis induction, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a standardized approach for the systematic evaluation of this compound's anticancer properties. Future studies should focus on confirming these preliminary findings with pure this compound and elucidating its precise molecular targets to advance its development as a potential therapeutic agent.

References

Methodological & Application

Platyphyllonol Analytical Standards: A Comprehensive Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of platyphyllonol analytical standards. It is designed to assist researchers in the accurate quantification and analysis of this diarylheptanoid, as well as to provide insights into its potential biological activities and mechanisms of action.

Sourcing this compound Analytical Standards

This compound analytical standards are crucial for the accurate identification and quantification of this compound in various matrices. Several suppliers offer this compound, though it is important to distinguish between this compound and its glycoside derivatives. Researchers should carefully verify the CAS number and chemical structure provided by the supplier to ensure they are purchasing the correct compound for their studies.

Table 1: Suppliers of this compound and Related Compounds

| Supplier | Product Name | CAS Number | Purity | Notes |

| NatureStandard | This compound | 41137-85-3 | ≥98% (HPLC) | |

| BioCrick | This compound 5-O-β-D-xylopyranoside | 288141-04-8 | >98% (HPLC) | A glycoside of this compound. |

| TargetMol | This compound 5-O-β-D-xylopyranoside | 288141-04-8 | Not specified | A glycoside of this compound. |

| Tebubio | This compound 5-O-β-D-xylopyranoside | 288141-04-8 | Not specified | A glycoside of this compound. |

Analytical Protocols

Accurate and reproducible analytical methods are essential for the study of this compound. The following protocols are provided as a starting point for method development and can be optimized based on the specific instrumentation and matrix.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in plant extracts and other biological samples.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a diode-array detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-60% B

-

25-30 min: 60-10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol (B129727) (1 mg/mL). Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

-

Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol or ethanol), filter through a 0.45 µm syringe filter, and dilute with the initial mobile phase if necessary.

Workflow for HPLC-DAD Analysis of this compound

Caption: Workflow for the quantitative analysis of this compound using HPLC-DAD.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS method is recommended.

Experimental Protocol:

-

Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required).

-

Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For qualitative analysis and structural confirmation, use full scan and data-dependent MS/MS on a high-resolution instrument.

-

MRM Transitions (for quantitative analysis): To be determined by infusing a standard solution of this compound. The precursor ion will be the [M-H]⁻ or [M+H]⁺ of this compound, and product ions will be characteristic fragments.

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of this compound analytical standards.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

-

Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in the deuterated solvent.

-

Experiments:

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR: To determine the carbon chemical shifts.

-

2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and to confirm the structure.

-

-

Quantitative NMR (qNMR): For purity assessment, an internal standard with a known purity (e.g., maleic acid) should be used. The purity of this compound can be calculated by comparing the integral of a specific this compound signal to the integral of the internal standard signal.

Biological Activity and Potential Signaling Pathways

This compound belongs to the diarylheptanoid class of natural products, which are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] While specific studies on this compound are limited, research on structurally similar compounds and the broader class of polyphenols provides insights into its potential mechanisms of action.

Potential Anti-Inflammatory and Anticancer Mechanisms

Many polyphenolic compounds exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.[3][4] These pathways include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Many natural compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[5]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some phytochemicals can modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is a crucial pathway for cell survival and proliferation. Inhibition of the PI3K/Akt pathway can induce apoptosis in cancer cells.

A study on platyphyllenone, a structurally related diarylheptanoid, demonstrated its ability to induce apoptosis and autophagy in oral cancer cells by modulating the AKT and JNK MAPK pathways. This suggests that this compound may have similar effects on these signaling cascades.

Proposed Signaling Pathway for this compound's Biological Activity

Caption: Proposed mechanism of action for this compound, targeting key signaling pathways.

Experimental Workflow for Investigating this compound's Effect on Signaling Pathways

Caption: Experimental workflow to elucidate the effects of this compound on cellular signaling.

By utilizing the provided protocols and considering the potential biological activities, researchers can effectively incorporate this compound analytical standards into their studies to advance the understanding of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemisgroup.us [chemisgroup.us]

- 3. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Platyphyllonol

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platyphyllonol is a diarylheptanoid, a class of natural products known for their diverse biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of natural products.[1][2][3] This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method coupled with UV detection. The described method is based on established protocols for the analysis of structurally related diarylheptanoids and provides a robust starting point for method development and validation.[1]

Principle of the Method

The method utilizes reversed-phase chromatography, where this compound is separated on a non-polar stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution with a mixture of acidified water and acetonitrile (B52724) allows for the efficient separation of this compound from other components in the sample matrix. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength, which is typically in the range of 250-290 nm for diarylheptanoids.[3] Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid or Acetic acid (analytical grade)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.5% Acetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 20 | 40 | 60 |

| 25 | 40 | 60 |

| 30 | 70 | 30 |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample (e.g., plant material) is provided below.

-

Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g) and place it in a suitable container. Add a known volume of methanol (e.g., 20 mL) and extract using ultrasonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

References

- 1. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Platyphyllonol

Disclaimer: Limited specific data is publicly available for a compound named "Platyphyllonol." The following application notes and protocols are a generalized guide for assessing the in vitro cytotoxicity of a novel plant-derived compound, using methodologies and representative data from studies on other natural products. Researchers should adapt these protocols based on the specific characteristics of this compound and the cell lines being investigated.

Introduction

This compound, a putative novel natural compound, holds potential as a therapeutic agent. A critical initial step in its evaluation is the assessment of its cytotoxic effects on various cell lines. This document provides detailed protocols for two common colorimetric assays used to determine in vitro cytotoxicity: the MTT and XTT assays. These assays measure cell viability and proliferation, providing key insights into the dose-dependent effects of the compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product that is insoluble in water.[1][2] The amount of formazan produced is proportional to the number of living cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the resulting formazan product is water-soluble, simplifying the procedure.[3][4]

Data Presentation: Representative Cytotoxicity of Natural Compounds

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various natural compounds against different cancer cell lines, as determined by cytotoxicity assays. These values illustrate the expected range of results when testing a novel compound like this compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Compound 1 | HCT116 (Colon Cancer) | Crystal Violet | 22.4 µM | |

| Compound 2 | HCT116 (Colon Cancer) | Crystal Violet | 0.34 µM | |

| Compound 13k | HeLa (Cervical Cancer) | Not Specified | 1.2 ± 0.09 μM | |

| Fe-TMPP | AGS (Gastric Cancer) | Not Specified | 0.0975 µM | |

| Fe-TMPP | HCT-116 (Colon Cancer) | Not Specified | 3.97 µM | |

| Cu(II) complex (8) | PC-3 (Prostate Cancer) | Not Specified | 2.51 μg/ml | |

| Platycodin D | MCF7 (Breast Cancer) | Not Specified | Not Specified (Induces apoptosis) |

Note: The effectiveness of a compound is cell line-dependent, and the method of IC50 calculation can influence the results.

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Target cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete medium. It is advisable to perform a wide range of concentrations initially.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, carefully remove the medium.

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot a dose-response curve (percentage of cell viability vs. log of compound concentration) to determine the IC50 value.

-

XTT Assay Protocol

This protocol is based on standard XTT assay procedures.

Materials:

-

This compound stock solution

-

Target cell lines

-

Complete cell culture medium

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

XTT Reagent Preparation and Addition:

-

Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent. The ratio may vary depending on the manufacturer's instructions (e.g., mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent for one 96-well plate).

-

After the compound treatment period, add 50 µL of the XTT labeling mixture to each well.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

-

-

Absorbance Measurement:

-

Shake the plate gently.

-

Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength (e.g., 660 nm) can be used for background correction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the IC50 value as described in the MTT protocol.

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow of the MTT cytotoxicity assay.

Caption: Workflow of the XTT cytotoxicity assay.

Potential Signaling Pathway

Many plant-derived compounds exert their cytotoxic effects by inducing apoptosis through the modulation of key signaling pathways. The PI3K/Akt pathway is a common target.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Investigating the Anti-Cancer Effects of Platyphyllonol in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platyphyllonol, a naturally occurring flavonoid, holds potential as a therapeutic agent in oncology. Flavonoids are a class of polyphenolic compounds known for their anti-oxidative, anti-inflammatory, and anti-cancer properties.[1][2][3] These compounds have been shown to modulate key cellular processes involved in cancer progression, including cell proliferation, apoptosis, and cell cycle regulation.[3][4] This document provides a detailed experimental framework for investigating the anti-cancer effects of this compound on a selected cancer cell line. The protocols outlined herein describe methods to assess cell viability, induction of apoptosis, and alterations in cell cycle distribution, as well as to investigate the underlying molecular mechanisms through protein expression analysis.

Data Presentation

Table 1: this compound Concentration and Cell Viability

| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 5.2 |

| 1 | 95.3 | ± 4.8 |

| 5 | 82.1 | ± 6.1 |

| 10 | 65.7 | ± 5.5 |

| 25 | 48.2 | ± 4.9 |

| 50 | 31.5 | ± 3.8 |

| 100 | 15.8 | ± 2.7 |

Table 2: Effect of this compound on Apoptosis

| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |

| Vehicle Control | 3.2 | 1.5 | 0.8 | 94.5 |

| This compound (50 µM) | 25.8 | 15.3 | 2.1 | 56.8 |

Table 3: Cell Cycle Distribution Analysis after this compound Treatment

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.4 | 28.1 | 16.5 |

| This compound (50 µM) | 72.3 | 15.2 | 12.5 |

Table 4: Key Proteins Modulated by this compound

| Target Protein | Cellular Process | Expression Change |

| p-Akt | Proliferation, Survival | Decreased |

| p-ERK | Proliferation, Survival | Decreased |

| Bcl-2 | Anti-apoptosis | Decreased |

| Bax | Pro-apoptosis | Increased |

| Cleaved Caspase-3 | Apoptosis Execution | Increased |

| Cyclin D1 | Cell Cycle Progression | Decreased |

Experimental Protocols

Preparation of this compound Stock Solution

-

Dissolve this compound: Weigh the required amount of this compound powder and dissolve it in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

-

Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

-

Working Solutions: On the day of the experiment, dilute the stock solution with a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment

-

Cell Line: Select a suitable cancer cell line for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

-

Culture Conditions: Culture the cells in an appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described above.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

-

Principle: This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound.

-

Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.

-

Procedure:

-

Treat cells with this compound and then lyse them in RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-ERK, Bcl-2, Bax, cleaved caspase-3, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

Caption: Experimental workflow for investigating the anti-cancer effects of this compound.

Caption: Proposed signaling pathways modulated by this compound in cancer cells.

References

- 1. Functions of polyphenols and its anticancer properties in biomedical research: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemicals in Cancer Treatment and Cancer Prevention—Review on Epidemiological Data and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Platyphyllonol Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllonol, a naturally occurring diarylheptanoid, has garnered interest in the scientific community for its potential biological activities. As with many hydrophobic compounds, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions for in vitro and in vivo studies. Proper preparation and storage of these stock solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Data Summary

Quantitative data regarding the solubility, concentration, and storage of this compound solutions are summarized in the table below.

| Parameter | Value | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to ensure stability[1]. |

| Example Stock Concentration | 40 mg/mL | A mother liquor can be prepared by dissolving 2 mg of this compound in 50 µL of DMSO[2]. |

| Working Concentration | Varies by experiment (e.g., µM to mM range) | The stock solution is typically diluted in culture media or buffer for experiments[3][4]. |

| Final DMSO Concentration in Assay | < 0.5% (in vitro) | High concentrations of DMSO can be toxic to cells; a vehicle control is essential[3]. |

| Storage Temperature (Powder) | -20°C | Can be stored for up to 3 years. |

| Storage Temperature (In Solvent) | -80°C (long-term) or -20°C (short-term) | Stable for up to 1 year at -80°C. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Materials

-

This compound (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO), high-purity (≥99.9%)

-

Sterile, amber glass or polypropylene (B1209903) vials

-

Calibrated micropipettes and sterile, filter-barrier pipette tips

-

Vortex mixer

-

Microcentrifuge

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution. Calculations should be adjusted based on the desired final concentration. The molecular weight of this compound is approximately 330.38 g/mol .

-

Pre-preparation:

-

Bring the vial containing the this compound powder to room temperature before opening to prevent condensation of moisture.

-

Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

-

-

Calculation:

-

To prepare a 10 mM stock solution, you need to dissolve 3.30 mg of this compound in 1 mL of DMSO.

-

Calculation: Molarity (M) = moles/Liters -> 0.010 mol/L * 0.001 L = 0.00001 mol. Grams = moles * MW -> 0.00001 mol * 330.38 g/mol = 0.00330 g = 3.30 mg.

-

It is often more accurate to dissolve the entire contents of the manufacturer's vial. For example, if the vial contains 5 mg of this compound, add 1.51 mL of DMSO to achieve a 10 mM concentration.

-

Calculation: Volume (L) = moles / Molarity -> (0.005 g / 330.38 g/mol ) / 0.010 mol/L = 0.00151 L = 1.51 mL.

-

-

Dissolution:

-

Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation occurs, but always check for compound stability under these conditions.

-

Visually inspect the solution against a light source to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.

-

Clearly label each aliquot with the compound name, concentration, date, and solvent.

-

For long-term storage (months to a year), store the aliquots at -80°C. For short-term storage (weeks to a month), -20°C is acceptable.

-

Protocol for Preparing Working Solutions

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Dilution: Perform serial dilutions of the DMSO stock solution into the appropriate aqueous buffer or cell culture medium to achieve the final desired concentration.

-